(4-Methylpent-3-en-1-yl)boronic acid
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Overview
Description
(4-Methylpent-3-en-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 4-methylpent-3-en-1-yl chain Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpent-3-en-1-yl)boronic acid typically involves the hydroboration of 4-methylpent-3-en-1-yne followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) in an inert atmosphere, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production methods for boronic acids generally involve large-scale hydroboration-oxidation processes. The choice of reagents and conditions is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (4-Methylpent-3-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in an organic solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: 4-Methylpent-3-en-1-ol or 4-Methylpent-3-en-1-al.
Reduction: 4-Methylpentane.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(4-Methylpent-3-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (4-Methylpent-3-en-1-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in synthetic chemistry.
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: (4-Methylpent-3-en-1-yl)boronic acid is unique due to its specific alkyl chain structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties, making it suitable for specific synthetic applications. Vinylboronic acid and allylboronic acid, while similar in containing unsaturated carbon chains, differ in their reactivity and the types of products they form in coupling reactions.
Properties
IUPAC Name |
4-methylpent-3-enylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h4,8-9H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAITKWDBOKBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC=C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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